ácidos carboxílicos de tiofeno
Thiophene carboxylic acids are a class of organic compounds characterized by the presence of a thiophene ring and a carboxylic acid functional group. These compounds have gained significant attention in various fields due to their unique structural features and versatile applications. The thiophene ring, composed of one sulfur atom and four carbon atoms arranged in a five-membered heterocyclic structure, confers aromatic properties and electron-withdrawing characteristics, which can influence the reactivity and solubility of these acids.
Thiophene carboxylic acids are widely used in organic synthesis as precursors for various derivatives. They find applications in pharmaceuticals, where their structural flexibility allows for the design of molecules with specific pharmacological activities. Additionally, they play a crucial role in the development of materials science, including the synthesis of conductive polymers and nanomaterials. Due to their unique properties, these acids are also utilized in organic electronics, catalysis, and as chelating agents in complexation reactions.
The preparation of thiophene carboxylic acids typically involves the condensation reaction between a thioamide derivative and an acid chloride or anhydride, followed by acid-catalyzed cleavage of the amide bond. Their synthesis can be tailored to produce isomers with varying substituents, offering researchers and industry professionals a wide range of options for their specific needs.

Estrutura | Nome químico | CAS | MF |
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5-Fluorothiophene-3-carboxylic acid | 32415-50-2 | C5H3FO2S |
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2-amino-4-methylthiophene-3-carboxylic acid | 14770-81-1 | C6H7NO2S |
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2-Thiophenecarboxylicacid, 5-amino- | 204068-72-4 | C5H5NO2S |
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5-Pyrid-4-ylthiophene-2-carboxylic Acid | 216867-32-2 | C10H7NO2S |
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2,5-Thiophenedicarboxylicacid, 3,4-dihydroxy- | 14282-58-7 | C6H4O6S |
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5-(sulfanylmethyl)thiophene-3-carboxylic acid | 61855-00-3 | C6H6O2S2 |
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3-Thiophenecarboxylic acid, 5-(bromomethyl)- | 61854-97-5 | C6H5BrO2S |
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2-Thiophenecarboxylic acid, 4-(mercaptomethyl)- | 61854-93-1 | C6H6O2S2 |
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3-Thiophenecarboxylic acid, 4-(methylthio)- | 78071-31-5 | C6H6O2S2 |
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3-Thiophenecarboxylicacid, 2-chloro-5-methyl- | 54494-61-0 | C6H5ClO2S |
Literatura Relacionada
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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